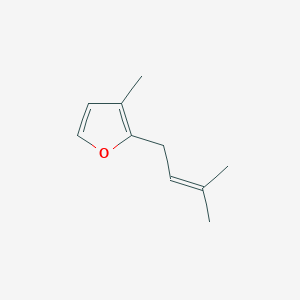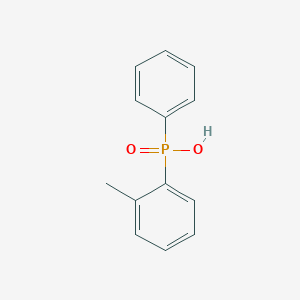
Phosphinic acid, phenyl-o-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, phenyl-o-tolyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PTOP and is a phosphine oxide ligand that can be used in catalysis, organic synthesis, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of PTOP in catalysis involves the coordination of the phosphine oxide ligand to the transition metal catalyst. This coordination enhances the reactivity of the catalyst and facilitates the desired reaction. In organic synthesis, PTOP can act as a nucleophile or a Lewis base, depending on the reaction conditions. In medicinal chemistry, the mechanism of action of PTOP is dependent on the specific target and mode of action of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTOP have been studied in various contexts. In one study, PTOP was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, PTOP was shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. PTOP has also been found to exhibit antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PTOP in lab experiments is its high reactivity and selectivity. PTOP can facilitate a wide range of reactions and can be easily synthesized in large quantities. However, one of the limitations of using PTOP is its sensitivity to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the study of PTOP. One area of research is the development of new catalytic systems based on PTOP for the synthesis of complex organic molecules. Another area of research is the exploration of PTOP as a potential drug candidate for the treatment of various diseases. Additionally, the study of the biochemical and physiological effects of PTOP can provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of PTOP can be achieved through a two-step process. The first step involves the reaction of phenylacetic acid with o-toluidine to form 2-phenyl-2-(o-tolyl)acetonitrile. The second step involves the reaction of this intermediate with triphenylphosphine oxide in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction yields PTOP as a white crystalline solid with a melting point of 175-177°C.
Aplicaciones Científicas De Investigación
PTOP has been extensively studied for its potential applications in various fields. In catalysis, PTOP has been used as a ligand in transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In organic synthesis, PTOP has been used as a reagent in the synthesis of various compounds including chiral phosphine oxides, β-amino phosphine oxides, and phosphine oxide-based dendrimers. In medicinal chemistry, PTOP has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and bacterial infections.
Propiedades
Número CAS |
18593-18-5 |
|---|---|
Fórmula molecular |
C13H13O2P |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
(2-methylphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O2P/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3,(H,14,15) |
Clave InChI |
JTGJSHWRMGFNQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O |
Sinónimos |
(2-Methylphenyl)phenylphosphinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





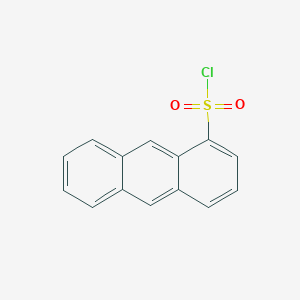
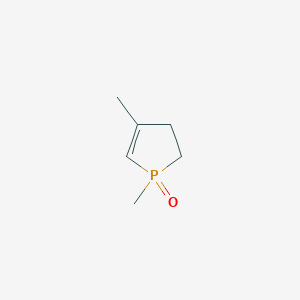
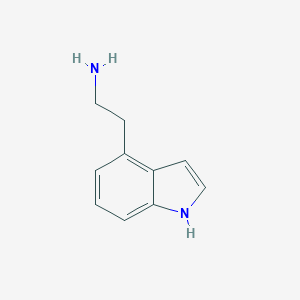
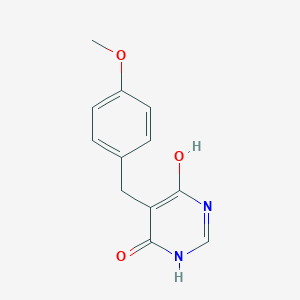




![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)
